6-Methoxy-N-methylpyridin-3-amine hydrochloride
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Overview
Description
6-Methoxy-N-methylpyridin-3-amine hydrochloride is a chemical compound that has attracted attention due to its potential applications in various fields of research and industry. It has a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of (S)-2-((tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid and 6-methoxy-N-methylpyridin-3-amine in DMF. The reaction mixture is stirred at room temperature for 2 hours. The reaction mixture is then partitioned between water and EtOAc, the organic component is separated and dried with Na2S04, the solvent is evaporated to afford a crude oil which is purified to afford the title compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O/c1-8-6-3-4-7(10-2)9-5-6/h3-5,8H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthetic Chemistry Applications
"6-Methoxy-N-methylpyridin-3-amine hydrochloride" serves as a key intermediate in the synthesis of complex molecules. For instance, it's utilized in the synthesis of Agelasine analogs, where variations in amino/imino tautomer ratio are observed, showcasing its utility in exploring tautomeric preferences influenced by different substituents (Roggen & Gundersen, 2008). Additionally, its application in the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate highlights its significance in regioselective synthesis processes, demonstrating a practical approach to accessing medicinally relevant pyridine derivatives (Horikawa, Hirokawa, & Kato, 2001).
Tautomerism and Structural Studies
Research on compounds structurally related to "this compound" includes studies on tautomerism and hydrogen bonding. For example, the investigation of N,4-diheteroaryl 2-aminothiazoles, which share a similar structural motif, reveals insights into protonation sites, hydrogen bonding patterns, and molecular conformations, highlighting the intricate balance between structure and reactivity (Böck et al., 2021).
Nucleophilic Amination Techniques
The development of new protocols for nucleophilic amination of methoxypyridines, including derivatives of "this compound," demonstrates its versatility in organic synthesis. A notable example is the sodium hydride-iodide composite-assisted amination, offering a concise route to various aminopyridines, potentially expanding its applications in the discovery of new pharmaceuticals (Pang, Kaga, & Chiba, 2018).
Safety and Hazards
The safety information for 6-Methoxy-N-methylpyridin-3-amine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-methoxy-N-methylpyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-8-6-3-4-7(10-2)9-5-6;/h3-5,8H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKRFCGMXHBJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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